molecular formula C18H21Cl2N3O2 B2808562 2-(2,4-dichlorophenoxy)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone CAS No. 1286717-31-4

2-(2,4-dichlorophenoxy)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone

Cat. No. B2808562
CAS RN: 1286717-31-4
M. Wt: 382.29
InChI Key: NZMPAFSLTCWWLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H21Cl2N3O2 and its molecular weight is 382.29. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Applications

The compound 2-(2,4-dichlorophenoxy)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone and its derivatives have demonstrated noteworthy antibacterial and antifungal activities. A study highlighted the synthesis of azole-containing piperazine derivatives, which exhibited moderate to significant in vitro antibacterial and antifungal activities. Particularly, specific derivatives showed remarkable antimicrobial efficacy against various strains, displaying activities comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).

Therapeutic and Pharmacological Potential

The compound and its variants have been explored for therapeutic and pharmacological applications. For instance, a study involving the crystal structure of human heme oxygenase-1 complexed with a similar compound emphasized its potential in designing selective inhibitors for heme oxygenases, which may have therapeutic implications (Rahman et al., 2008). Another research involved the synthesis and spectroscopic characterization of a compound, highlighting its cytotoxic studies and potential insights for further biological applications (Govindhan et al., 2017).

Anti-Inflammatory Properties

Investigations into the anti-inflammatory properties of derivatives of this compound have been reported. A novel set of compounds were synthesized and evaluated for their in-vitro anti-inflammatory activity using HRBC membrane stabilization method and in-vivo anti-inflammatory activity by carrageenin-induced rat paw oedema model. Some compounds showed significant in-vitro anti-inflammatory activity, indicating their potential in anti-inflammatory treatments (Ahmed, Molvi, & Khan, 2017).

Heme Oxygenase Inhibition

The compound's derivatives have been studied for their ability to inhibit heme oxygenases, which are crucial enzymes involved in the degradation of heme. This property is significant for the development of pharmaceutical agents targeting various diseases. A series of 1‐aryl‐2‐(1H‐imidazol‐1‐yl/1H‐1,2,4‐triazol‐1‐yl)ethanones and their derivatives were designed and synthesized, showing potent inhibition towards heme oxygenases, indicating their potential for pharmacological and therapeutic applications (Roman et al., 2010).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N3O2/c1-13-21-6-9-23(13)11-14-4-7-22(8-5-14)18(24)12-25-17-3-2-15(19)10-16(17)20/h2-3,6,9-10,14H,4-5,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMPAFSLTCWWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.